molecular formula C24H20FN3O7 B12640409 C24H20FN3O7

C24H20FN3O7

Cat. No.: B12640409
M. Wt: 481.4 g/mol
InChI Key: IGLWMBUEXFZYNE-DSXKJKBRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3aR,6aS)-5-(1,3-Benzodioxol-5-ylmethyl)-5’-fluoro-2’,4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]yl]propanoic acid involves several steps. The preparation method typically includes the reduction of 5-chloro-6-methoxycarbonyl uracil to obtain 5-chloro-6-hydroxymethyl uracil . This is followed by a hydroxyl chloro reaction . The reaction conditions are mild, and the process is environmentally friendly, making it suitable for industrial production .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions are common, especially in the synthesis process.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various hydroxyl derivatives.

Scientific Research Applications

3-[(3aR,6aS)-5-(1,3-Benzodioxol-5-ylmethyl)-5’-fluoro-2’,4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]yl]propanoic acid: has several scientific research applications :

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: The compound is studied for its biological activity and interactions with different biomolecules.

    Medicine: Due to its anti-inflammatory properties, it plays a crucial role in drug development and therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with certain enzymes and receptors in the body, leading to its anti-inflammatory effects. The exact mechanism involves the inhibition of specific pathways that cause inflammation, thereby reducing symptoms and providing therapeutic benefits.

Comparison with Similar Compounds

When compared to similar compounds, 3-[(3aR,6aS)-5-(1,3-Benzodioxol-5-ylmethyl)-5’-fluoro-2’,4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]yl]propanoic acid stands out due to its unique structure and potent anti-inflammatory properties . Similar compounds include other derivatives of uracil and indole , which may have different functional groups and varying degrees of biological activity.

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Properties

Molecular Formula

C24H20FN3O7

Molecular Weight

481.4 g/mol

IUPAC Name

3-[(3aR,6aS)-5-(1,3-benzodioxol-5-ylmethyl)-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid

InChI

InChI=1S/C24H20FN3O7/c25-12-2-3-14-13(8-12)24(23(33)26-14)20-19(15(27-24)4-6-18(29)30)21(31)28(22(20)32)9-11-1-5-16-17(7-11)35-10-34-16/h1-3,5,7-8,15,19-20,27H,4,6,9-10H2,(H,26,33)(H,29,30)/t15?,19-,20+,24?/m1/s1

InChI Key

IGLWMBUEXFZYNE-DSXKJKBRSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)[C@H]4[C@@H](C3=O)C5(C6=C(C=CC(=C6)F)NC5=O)NC4CCC(=O)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4C(NC5(C4C3=O)C6=C(C=CC(=C6)F)NC5=O)CCC(=O)O

Origin of Product

United States

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